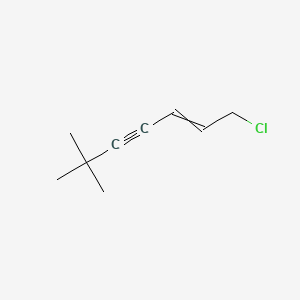

1-chloro-6,6-dimethyl-2-hepten-4-yne

Description

Significance of Enynes as Synthetic Scaffolds

Enynes are highly valuable building blocks in organic synthesis due to the presence of two distinct unsaturated functionalities within the same molecule. rsc.orgrsc.org This dual reactivity allows for a wide range of selective transformations, making them powerful precursors for the synthesis of complex cyclic and acyclic systems. researchgate.netnih.gov The conjugated arrangement of the double and triple bonds in 1,3-enynes, in particular, gives rise to unique electronic properties that can be exploited in various catalytic processes. rsc.orgrsc.org These scaffolds are found in numerous bioactive natural products and are pivotal in the construction of functional materials. rsc.orgresearchgate.net The development of transition-metal-catalyzed reactions, such as cross-coupling and dimerization, has further expanded the synthetic utility of enynes. rsc.orgrsc.org

Role of Halogenated Alkenes and Alkynes in Chemical Transformations

Halogenated alkenes and alkynes are versatile intermediates in a multitude of chemical transformations. The presence of a halogen atom introduces a site of reactivity that can be readily functionalized through various reactions, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.netacs.orgnih.gov These reactions, including the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful strategy for molecular construction. researchgate.netacs.orgnih.gov The reactivity of the carbon-halogen bond can be tuned by the nature of the halogen, with iodides being the most reactive, followed by bromides and chlorides. libretexts.orgchemguide.co.uk Halogenation of alkenes and alkynes is a fundamental transformation, often proceeding with high stereoselectivity to yield products with defined geometries. pressbooks.pubmasterorganicchemistry.commasterorganicchemistry.com

Overview of 1-Chloro-6,6-dimethyl-2-hepten-4-yne (B17981) as a Representative Compound in Research

Compound Properties and Synthesis

The physical and chemical properties of 1-chloro-6,6-dimethyl-2-hepten-4-yne, along with its synthetic preparation, are crucial for its application in organic synthesis.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H13Cl | nih.govscbt.com |

| Molecular Weight | 156.65 g/mol | nih.govscbt.com |

| CAS Number | 126764-17-8 | chemicalbook.comnih.govsynthinkchemicals.com |

| IUPAC Name | (E)-1-chloro-6,6-dimethylhept-2-en-4-yne | nih.gov |

Synthetic Methodologies

Several synthetic routes for the preparation of 1-chloro-6,6-dimethyl-2-hepten-4-yne have been reported, often focusing on achieving high stereoselectivity for the (E)-isomer.

One common approach involves the reaction of tert-butyl acetylene (B1199291) with propenal. google.com This is followed by a chlorination step using reagents like phosphorus trichloride (B1173362) or thionyl chloride to introduce the chlorine atom. google.com

A notable method for achieving a high E:Z ratio involves a boron trichloride mediated synthesis from an enyne alcohol precursor. chemicalbook.com This procedure has been shown to produce the desired (E)-isomer in excellent yield and stereoselectivity. chemicalbook.com

Another patented method describes a three-step process starting from the hydrolysis of (E)-1,3-dichloropropene. google.com This is followed by a Sonogashira coupling with tert-butyl acetylene and subsequent chlorination to yield the final product. google.com This route is highlighted for its potential for industrial-scale production with high purity. google.com

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-6,6-dimethylhept-2-en-4-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXABMZBMHDFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290059 | |

| Record name | 1-Chloro-6,6-dimethyl-2-hepten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126764-17-8 | |

| Record name | 1-Chloro-6,6-dimethyl-2-hepten-4-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126764-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-6,6-dimethyl-2-hepten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Chloro 6,6 Dimethyl 2 Hepten 4 Yne

Catalytic Approaches to Enynes with Halogen Substituents

The construction of the chloro-enyne functionality requires precise control over reactivity and selectivity. Transition-metal catalysis offers a powerful toolkit for forging the requisite carbon-carbon bonds while introducing the halogen atom at a specific position. acs.org Methodologies employing palladium, copper, gold, and rhodium have been explored, each presenting unique advantages in terms of substrate scope, efficiency, and stereocontrol.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the formation of conjugated enynes is well-established. nih.govbohrium.com These reactions are prized for their reliability and functional group tolerance, proceeding under generally mild conditions. wikipedia.orgnih.gov

The Sonogashira cross-coupling reaction is a premier method for the formation of a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide. wikipedia.orglibretexts.org This reaction, typically co-catalyzed by a copper(I) salt, has been successfully applied to the synthesis of (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne. google.com

A patented industrial method outlines a three-step synthesis starting from (E)-1,3-dichloropropene. google.com The process involves:

Hydrolysis of (E)-1,3-dichloropropene to produce (E)-1-hydroxy-3-chloro-propylene. google.com

A subsequent Sonogashira coupling reaction between the resulting (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene (B1199291). This key step is catalyzed by a palladium complex in the presence of an organic amine base to yield (E)-1-hydroxy-6,6-dimethyl-2-hepten-4-yne. google.com

The final step is the chlorination of the hydroxyl group using a suitable agent, which converts the alcohol to the target molecule, (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne. google.com

This strategy is advantageous as the starting materials are readily available, and it provides the desired (E)-isomer with high purity and yield, which is crucial for subsequent pharmaceutical applications. google.com The Sonogashira reaction's ability to couple sp-hybridized carbon atoms with sp2-hybridized carbons of vinyl halides is fundamental to its success in this context. nih.gov The reaction generally proceeds with retention of the vinyl halide's stereochemistry, ensuring the formation of the E-enyne. wikipedia.org

| Parameter | Description | Reference |

|---|---|---|

| Starting Materials | (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene | google.com |

| Catalyst System | Palladium catalyst and an organic amine | google.com |

| Key Intermediate | (E)-1-hydroxy-6,6-dimethyl-2-hepten-4-yne | google.com |

| Final Step | Chlorination of the hydroxyl group | google.com |

| Product Stereochemistry | Predominantly (E)-isomer | google.com |

An alternative palladium-catalyzed strategy involves the direct C-H alkenylation of arenes with alkynes, which can lead to the stereoselective synthesis of vinyl chlorides through a 1,4-chlorine migration. nih.gov While not a direct synthesis of 1-chloro-6,6-dimethyl-2-hepten-4-yne (B17981), this methodology highlights an advanced concept in palladium catalysis where a C-H bond is functionalized and a halogen atom is strategically relocated within the molecule. nih.gov In this type of reaction, a directing group-free, ligand-promoted palladium catalyst facilitates the arylation of an internal alkyne, followed by an intramolecular chlorine shift to furnish an alkenyl chloride. nih.gov This approach showcases the potential for atom-economical syntheses of halogenated alkenes and enynes by leveraging C-H activation and rearrangement pathways.

Copper-Catalyzed Reactions for Halogenated Enynes

Copper catalysis provides a valuable, often palladium-free, alternative for the synthesis of 1,3-enynes. acs.orgnih.gov These methods are attractive due to the lower cost and toxicity of copper compared to palladium. Copper(I)-catalyzed cross-coupling reactions between terminal acetylenes and vinyl iodides have been shown to produce a wide variety of enynes in good to excellent yields, with retention of the vinyl iodide's stereochemistry. acs.orgorganic-chemistry.org

The reaction conditions are generally mild, and the protocol tolerates a broad range of functional groups. acs.org For the synthesis of a chloro-enyne like 1-chloro-6,6-dimethyl-2-hepten-4-yne, this would involve the coupling of tert-butyl acetylene with a 1-chloro-2-iodoethene precursor. The choice of copper catalyst and base can be optimized depending on the specific substrates. For instance, [Cu(bipy)PPh₃Br] with K₂CO₃ is effective for many substrates, while [Cu(phen)(PPh₃)₂]NO₃ with Cs₂CO₃ is recommended for certain challenging vinyl halides. acs.orgorganic-chemistry.org The functionalization of enynes using copper catalysis is an expanding field, offering novel pathways to complex molecular architectures. rsc.org

| Catalyst | Recommended Base | Substrate Application | Reference |

|---|---|---|---|

| [Cu(bipy)PPh₃Br] | K₂CO₃ | General vinyl iodides | acs.orgorganic-chemistry.org |

| [Cu(phen)(PPh₃)₂]NO₃ | Cs₂CO₃ | (E)-alkene vinyl iodides | acs.orgorganic-chemistry.org |

| Cu(acac)₂ | NaOMe or LiOH | Coupling of alkenyldialkylboranes and (trimethylsilyl)ethynyl bromide | acs.org |

Gold(I)-Catalyzed Chloroalkynylation Reactions

Gold catalysis has emerged as a powerful tool for activating alkynes toward nucleophilic attack. A notable application is the Gold(I)-catalyzed chloroalkynylation of alkenes. acs.orgnih.gov This reaction involves the formal addition of a chloroalkyne across a double bond. Mechanistically, the reaction is believed to proceed via a key 1,3-chlorine shift to a cationic center, selectively forming homopropargyl chlorides. acs.orgnih.gov

This method represents a carbon-carbon bond-forming reaction where a reactive halide is incorporated into the product, enabling further chemical transformations. acs.org The reaction tolerates a broad scope of both alkyne and alkene reactants, making it an attractive method for accessing complex alkynes. nih.gov For a target like 1-chloro-6,6-dimethyl-2-hepten-4-yne, this strategy would conceptually involve the reaction of a suitable alkene with a chloro-substituted alkyne under gold(I) catalysis.

Rhodium-Catalyzed Cycloisomerization with Intramolecular Halogen Shift

Rhodium catalysis has enabled novel transformations of enynes, particularly cycloisomerization reactions. acs.orgacs.org Researchers have developed a rhodium(I)-catalyzed cycloisomerization of 1,6-enynes that proceeds with an unusual intramolecular halogen shift. acs.orgnih.govnih.gov In this process, a linear enyne substrate containing a halogen atom is converted into a cyclic compound bearing a halo-alkenyl side chain. acs.org

The reaction is proposed to proceed through a π-allyl rhodium intermediate. acs.orgnih.gov While this specific reaction produces cyclic structures rather than the linear framework of 1-chloro-6,6-dimethyl-2-hepten-4-yne, it is a significant example of how transition metal catalysis can be used to manipulate the position of a halogen atom within an enyne system. acs.org The choice of the rhodium catalyst, such as a neutral species like RhCl(PPh₃)₃ or a cationic species, can influence the substrate scope and reaction outcome. acs.orgnih.gov This methodology underscores the intricate and sometimes unexpected reaction pathways that can be accessed with rhodium catalysts in enyne chemistry.

Compound Reference Table

| Compound Name |

|---|

| 1-chloro-6,6-dimethyl-2-hepten-4-yne |

| (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne |

| Terbinafine (B446) |

| (E)-1,3-dichloropropene |

| (E)-1-hydroxy-3-chloro-propylene |

| tert-butyl acetylene |

| (E)-1-hydroxy-6,6-dimethyl-2-hepten-4-yne |

| RhCl(PPh₃)₃ |

Indium(III)-Catalyzed Haloalkynylation

A modern and highly atom-economical approach to forming halogenated enynes is through metal-catalyzed haloalkynylation. nih.govnih.gov Indium(III) halides have emerged as effective catalysts for this transformation, offering a sustainable alternative to traditional transition metal catalysts. nih.govresearchgate.net This method typically involves the reaction of a haloalkyne with an alkyne or enyne in the presence of an indium(III) catalyst, such as indium(III) bromide (InBr₃). nih.gov

The reaction proceeds via a proposed mechanism where the indium(III) catalyst, a soft Lewis acid, activates the haloalkyne. syncatmeth.esresearchgate.net This activation facilitates the addition of both the halogen and the alkynyl group across a carbon-carbon multiple bond. nih.govnih.gov For the synthesis of 1-chloro-6,6-dimethyl-2-hepten-4-yne, this would conceptually involve the reaction of a suitable chloroalkyne with a precursor containing the 6,6-dimethyl-2-heptene framework.

Research into indium(III)-catalyzed haloalkynylation of alkynes has shown that the use of InBr₃ as a catalyst can lead exclusively to cis addition products with yields reaching up to 86%. nih.govresearchgate.net Quantum chemical calculations and ¹³C labeling experiments suggest two potential mechanisms for this transformation. nih.govresearchgate.net Unlike gold-catalyzed systems which operate via a similar mechanism, indium(III) catalysis also permits the use of alkyl-substituted haloacetylenes as reagents. nih.gov

Table 1: Key Findings in Indium(III)-Catalyzed Haloalkynylation

| Catalyst | Key Feature | Typical Yield | Stereoselectivity | Reference |

|---|---|---|---|---|

| Indium(III) Bromide (InBr₃) | Catalyzes haloalkynylation of internal alkynes. | Up to 86% | Exclusive cis addition | nih.govresearchgate.net |

| Indium(III) Halides (general) | Efficient π-Lewis acid for activating unsaturated systems. | Good to excellent | High regioselectivity | syncatmeth.esresearchgate.net |

Classical and Emerging Reagent-Mediated Syntheses

Beyond advanced catalytic methods, the synthesis of 1-chloro-6,6-dimethyl-2-hepten-4-yne is achievable through several established and developing reagent-based strategies. These approaches often involve the transformation of precursor molecules through chlorination or elimination reactions.

Chlorination of Alcohol Precursors

A primary route to 1-chloro-6,6-dimethyl-2-hepten-4-yne involves the direct chlorination of its corresponding alcohol precursor, (E)-6,6-dimethyl-2-hepten-4-yn-1-ol. chemicalbook.comgoogle.com This transformation hinges on converting the hydroxyl group, a poor leaving group, into a species that is easily displaced by a chloride ion.

The chlorination of propargyl alcohols can proceed through various mechanisms, depending on the reagent used. google.comyoutube.com Generally, the alcohol's oxygen atom acts as a nucleophile, attacking the chlorinating agent (e.g., POCl₃, SOCl₂, PCl₅). youtube.comresearchgate.netyoutube.com This forms an intermediate where the hydroxyl group has been converted into a better leaving group, such as a chlorophosphate or chlorosulfite ester. youtube.comchemistrysteps.com

A subsequent nucleophilic attack by a chloride ion (from the reagent or an additive) at the carbon bearing the leaving group results in the final chlorinated product. This step often occurs with an inversion of stereochemistry if it follows an Sₙ2 pathway. youtube.com However, in allylic systems like the precursor to 1-chloro-6,6-dimethyl-2-hepten-4-yne, an Sₙ2' mechanism (allylic rearrangement) is also possible, which can affect the final stereochemistry of the double bond. The E/Z selectivity of the product is a critical consideration, and reaction conditions are often optimized to favor the desired (E)-isomer. chemicalbook.comgoogle.com

The choice of chlorinating agent is crucial for achieving high yield and selectivity.

Phosphorus Oxychloride (POCl₃): POCl₃ is a common reagent for converting alcohols to alkyl chlorides, often in the presence of a base like pyridine. researchgate.netchemistrysteps.com The mechanism involves the alcohol attacking the phosphorus atom, displacing a chloride ion. The resulting dichlorophosphate (B8581778) ester is an excellent leaving group. Pyridine acts as a base to neutralize the generated HCl and can facilitate the reaction. While primarily known for the dehydration of alcohols to alkenes, under controlled conditions, it can effectively achieve chlorination. chemistrysteps.com The reaction's outcome can be sensitive to the workup procedure, as the intermediate may hydrolyze back to the starting alcohol if not handled correctly. researchgate.net

Boron Trichloride (B1173362) (BCl₃): A specific and effective method for synthesizing 1-chloro-6,6-dimethyl-2-hepten-4-yne utilizes boron trichloride. chemicalbook.com In a documented procedure, the precursor alcohol, (E)-6,6-dimethyl-2-hepten-4-yn-1-ol, is treated with a solution of BCl₃ in hexane. chemicalbook.com This method demonstrates excellent stereoselectivity and yield. chemicalbook.com

Table 2: Synthesis of 1-Chloro-6,6-dimethyl-2-hepten-4-yne using Boron Trichloride

| Reactant | Reagent | Solvent | Yield | Product E:Z Ratio | Reference |

|---|---|---|---|---|---|

| (E)-6,6-dimethyl-2-hepten-4-yn-1-ol | Boron Trichloride (1 M in hexane) | n-Hexane | 95% | 9:1 | chemicalbook.com |

Dehydrohalogenation Pathways for Chloroalkyne Formation

An alternative strategy for forming alkynes is through dehydrohalogenation reactions, typically involving the elimination of two molecules of hydrogen halide (HX) from a dihaloalkane precursor using a strong base. youtube.com To synthesize 1-chloro-6,6-dimethyl-2-hepten-4-yne, this would require a precursor such as a 1,X,Y-trichloro-6,6-dimethylheptane or a related unsaturated dichloride.

The mechanism involves a sequence of two E2 eliminations. A strong base, such as sodium amide (NaNH₂) or fused potassium hydroxide (B78521) (KOH), abstracts a proton from a carbon adjacent to one bearing a halogen. youtube.com This induces the formation of a double bond and the expulsion of the halide ion. A second elimination from the resulting vinylic halide generates the alkyne. The stability of the internal alkyne generally makes it the favored product when using heated KOH. youtube.com While a powerful method for alkyne synthesis, its application to a complex target like 1-chloro-6,6-dimethyl-2-hepten-4-yne would depend heavily on the availability of a suitable tri- or di-halo precursor and the ability to control the regioselectivity of the elimination steps to preserve the chloro-substituent at the desired position.

N-Chlorosuccinimide (NCS) in Chlorination of Terminal Alkynes

N-Chlorosuccinimide (NCS) is a versatile reagent used for various chlorination reactions. researchgate.net For the synthesis of a 1-chloroalkyne, NCS can be used to chlorinate a terminal alkyne directly. researchgate.net In the context of 1-chloro-6,6-dimethyl-2-hepten-4-yne, this pathway is less direct as the target is not a terminal chloroalkyne. However, the methodology is central to the synthesis of chloroalkynes in general.

The reaction of a terminal alkyne with NCS requires the prior formation of a metal acetylide. researchgate.net Typically, the terminal alkyne is deprotonated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a lithium acetylide. This highly nucleophilic acetylide then attacks the electrophilic chlorine atom of NCS, displacing the succinimide (B58015) anion and yielding the 1-chloroalkyne. researchgate.net This method is noted for providing good yields and having a broad scope. researchgate.net While NCS is also known for allylic chlorination via a free-radical pathway, the ionic mechanism with an acetylide intermediate is the key to forming the C(sp)-Cl bond of a chloroalkyne. researchgate.netucla.edu

Molybdenum(V) Chloride as a Chlorinating Agent

Molybdenum(V) chloride (MoCl₅) is a powerful and versatile reagent in organic synthesis, known for its activity as a Lewis acid and its utility in various chlorination reactions. researchgate.net While its application in the direct synthesis of 1-chloro-6,6-dimethyl-2-hepten-4-yne from its corresponding alcohol precursor, 6,6-dimethyl-2-hepten-4-yn-1-ol, is a subject of specialized research, the general reactivity of MoCl₅ with alkynes and alkenes suggests its potential as an effective chlorinating agent in this context. nih.govcapes.gov.br

The reaction mechanism for the chlorination of unsaturated systems using Molybdenum(V) chloride is complex and can proceed through different pathways. For alkenes, a cis-chlorination has been observed, suggesting a concerted or near-concerted addition of chlorine across the double bond. capes.gov.br In the case of alkynes, the reaction can lead to the corresponding dichloroalkenes. nih.gov The specific application to an enyne system like 6,6-dimethyl-2-hepten-4-yn-1-ol would involve the selective chlorination of the hydroxyl group, a transformation for which detailed mechanistic studies with MoCl₅ are not widely available in public literature.

It is important to note that while Molybdenum(V) chloride is a known chlorinating agent for alkynes, specific research findings detailing its use, efficiency, and stereoselectivity for the synthesis of 1-chloro-6,6-dimethyl-2-hepten-4-yne are not extensively documented in publicly accessible scientific literature.

Optimization of Reaction Conditions for Yield and Stereoselectivity

Stereoselective Control in E/Z Isomer Formation

The stereochemistry of the double bond in 1-chloro-6,6-dimethyl-2-hepten-4-yne is a critical aspect of its synthesis, as different isomers can exhibit different reactivities and lead to impurities in subsequent pharmaceutical manufacturing. The formation of the desired (E)- or (Z)-isomer is highly dependent on the reaction mechanism and conditions.

In many synthetic routes for this compound using other chlorinating agents, a mixture of E and Z isomers is often obtained. For example, some methods report a trans/cis ratio of about 3/1. nih.gov Achieving high stereoselectivity is a significant challenge. The ability to control the E/Z isomer ratio is paramount for producing a pure final product.

While molybdenum catalysts have been shown to control E/Z selectivity in other reaction types like olefin metathesis, specific methodologies for the stereoselective control in the chlorination of 6,6-dimethyl-2-hepten-4-yn-1-ol to a specific isomer of 1-chloro-6,6-dimethyl-2-hepten-4-yne using Molybdenum(V) chloride are not well-documented. The stereochemical outcome would likely be influenced by the coordination of the enyne alcohol to the molybdenum center and the subsequent intramolecular or intermolecular delivery of the chloride.

Solvent and Temperature Effects on Reaction Outcomes

The choice of solvent and the reaction temperature are fundamental parameters that can profoundly influence the yield, reaction rate, and stereoselectivity of a chemical transformation. In chlorination reactions, the polarity of the solvent can affect the stability of charged intermediates and transition states, thereby altering the reaction pathway.

For instance, in related preparations of haloalkenes, non-polar solvents are often employed to favor certain reaction mechanisms. Temperature control is also crucial, as higher temperatures can sometimes lead to undesired side reactions or isomerization of the product, thus reducing the stereoselectivity.

Detailed experimental data on the systematic study of solvent and temperature effects on the chlorination of 6,6-dimethyl-2-hepten-4-yn-1-ol with Molybdenum(V) chloride are not available in the surveyed literature. However, based on general principles of organic synthesis, a systematic screening of aprotic solvents of varying polarities (e.g., hexane, dichloromethane, tetrahydrofuran) and a careful optimization of the reaction temperature would be essential steps in developing a robust and selective protocol.

Table 2: General Influence of Reaction Parameters

| Parameter | Potential Influence | General Observations in Related Systems |

| Solvent Polarity | Can affect reaction rate and selectivity by stabilizing or destabilizing intermediates and transition states. | Non-polar solvents often used in similar chlorination reactions. |

| Temperature | Influences reaction rate and can impact selectivity by overcoming activation barriers for side reactions or isomerization. | Lower temperatures are often favored to enhance selectivity. |

This table provides a general overview of expected trends, as specific data for the target reaction with Molybdenum(V) chloride is not available.

Mechanistic Investigations of 1 Chloro 6,6 Dimethyl 2 Hepten 4 Yne Reactivity

Electrophilic Addition to the Enynyl System

The electron-rich double and triple bonds of the enynyl framework are susceptible to attack by electrophiles. The regiochemical and stereochemical outcomes of these reactions are governed by the electronic properties of the molecule and the nature of the attacking species.

Regioselectivity and Stereoselectivity in Addition Reactions

In electrophilic additions to the alkene moiety of 1-chloro-6,6-dimethyl-2-hepten-4-yne (B17981), the distribution of products is guided by established principles of reactivity. When an asymmetrical alkene undergoes electrophilic addition, the predominant product is the one that arises from the more stable carbocation intermediate. libretexts.org This is commonly known as Markovnikov's rule, which states that in the addition of a protic acid to an alkene, the acidic proton attaches to the carbon with more hydrogen substituents. libretexts.org

For instance, in the addition of a hydrogen halide (HX), the proton would preferentially add to the C1 carbon, leading to a carbocation at the C2 position. This secondary carbocation is stabilized by the adjacent chlorine atom. However, the presence of the electron-withdrawing alkyne group can influence the electron density of the double bond and thus the regioselectivity.

The stereochemistry of electrophilic addition, particularly halogenation, to alkenes is typically anti. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This is due to the formation of a cyclic halonium ion intermediate. The subsequent attack by the halide nucleophile occurs from the face opposite to the bridging halogen, resulting in the formation of a trans or anti addition product. masterorganicchemistry.comlibretexts.orglibretexts.org While this is a general trend for alkenes, the specific stereochemical outcome for 1-chloro-6,6-dimethyl-2-hepten-4-yne would depend on the reaction conditions and the interplay of steric and electronic factors within the molecule.

Table 1: Predicted Regio- and Stereoselectivity in Electrophilic Addition to 1-Chloro-6,6-dimethyl-2-hepten-4-yne

| Reactant | Predicted Major Regioisomer | Predicted Stereochemistry |

| HBr | 2-bromo-1-chloro-6,6-dimethyl-2-hepten-4-yne | Mixture of syn and anti |

| Br₂ | 1,2-dibromo-1-chloro-6,6-dimethyl-2-hepten-4-yne | Anti-addition |

This table presents predicted outcomes based on general principles of electrophilic addition reactions.

Carbocation Intermediates in Hydrohalogenation of Alkynes

The hydrohalogenation of the alkyne portion of 1-chloro-6,6-dimethyl-2-hepten-4-yne would also proceed through carbocation intermediates. The initial protonation of the triple bond would lead to a vinylic carbocation. The stability of this intermediate dictates the regioselectivity of the addition. In the case of an internal alkyne, two possible vinylic carbocations can be formed. The relative stability of these carbocations will determine the final product distribution. The subsequent attack by the halide ion on the vinylic carbocation yields the corresponding vinyl halide.

Nucleophilic Substitution at the Chlorinated Alkene Moiety

The chlorine atom attached to the double bond in 1-chloro-6,6-dimethyl-2-hepten-4-yne is an allylic chloride. This structural feature significantly influences its reactivity in nucleophilic substitution reactions.

Reactivity Enhancement by Electrophilic Chlorine

The chlorine atom in a haloalkene is electrophilic due to the polarization of the carbon-chlorine bond, making the carbon atom susceptible to nucleophilic attack. rroij.com In the case of 1-chloro-6,6-dimethyl-2-hepten-4-yne, the allylic position of the chlorine atom greatly enhances its reactivity towards nucleophilic substitution, likely proceeding through an SN2' mechanism. This enhanced reactivity is attributed to the stabilization of the transition state by the adjacent π-system of the double bond. The reactivity of allylic chlorides is a well-established principle in organic chemistry. For example, in (E)-1,3-dichloropropylene, the allylic chlorine is noted to be particularly active in nucleophilic substitution reactions. google.com

Radical Reactions Involving the Enynyl Framework

The enynyl system of 1-chloro-6,6-dimethyl-2-hepten-4-yne is a suitable substrate for radical-mediated transformations, which offer powerful methods for the construction of complex cyclic molecules.

Visible Light-Mediated Manipulation and Cascade Cyclization of 1,n-Enynes

Recent advancements in photoredox catalysis have enabled a variety of transformations of 1,n-enynes under mild conditions using visible light. researchgate.net These reactions often proceed via radical cascade cyclizations, which are highly efficient in building molecular complexity. researchgate.netrsc.org In a typical scenario, a radical is generated and adds to one of the unsaturated moieties of the enyne, initiating a cascade of cyclization events. For instance, the photocatalytic cyclization of 1,7-enynes has been shown to produce phenanthridin-6(5H)-one derivatives through a tandem cyclization process. researchgate.net

While specific studies on 1-chloro-6,6-dimethyl-2-hepten-4-yne are not prevalent, its 1,5-enyne-like structure suggests it could undergo similar radical-initiated cyclizations. The reaction could be initiated by the addition of a radical to either the alkene or the alkyne, followed by an intramolecular cyclization to form a five- or six-membered ring. The presence of the chlorine atom could also influence the reaction pathway, potentially participating in the termination step or enabling further functionalization. For example, palladium-catalyzed enantioselective cyclizations of 1,6-enynes have been achieved through an intramolecular chlorine transfer strategy. nih.gov Acid-triggered cascade cyclizations of enynes have also been reported to yield fused polycyclic products. rsc.org

Table 2: Potential Radical Cyclization Products from 1-Chloro-6,6-dimethyl-2-hepten-4-yne

| Radical Initiator | Proposed Cyclization Pathway | Potential Product Type |

| Phenyl radical | 6-exo-dig | Substituted cyclohexane |

| Acyl radical | 5-exo-trig | Substituted cyclopentane |

This table outlines hypothetical outcomes based on known radical cyclization mechanisms of enynes.

C-H Functionalization Strategies

While direct C-H functionalization studies on 1-chloro-6,6-dimethyl-2-hepten-4-yne are not extensively documented in publicly available literature, the reactivity of similar allylic and propargylic systems provides a strong basis for predicting potential C-H functionalization strategies. The presence of both allylic and propargylic C-H bonds in the molecule offers multiple sites for activation.

Transition-metal catalysis is a primary strategy for the C-H functionalization of unsaturated systems like enynes. nih.govrsc.org Catalysts based on rhodium, iridium, and palladium are particularly effective in activating allylic C-H bonds. rsc.orgacs.org For 1-chloro-6,6-dimethyl-2-hepten-4-yne, the allylic protons at the C1 position are potential targets for such transformations. The general mechanism often involves the formation of a π-allyl metal complex, followed by functionalization. researchgate.net

Iron-catalyzed propargylic C-H functionalization presents another viable route, targeting the C-H bonds adjacent to the alkyne moiety. nih.govacs.org This approach could lead to the introduction of various functional groups at the C-7 position of the heptene-yne backbone. These reactions often proceed through the formation of allenyliron intermediates that can then react with electrophiles. nih.gov

The following table summarizes potential C-H functionalization strategies applicable to 1-chloro-6,6-dimethyl-2-hepten-4-yne based on studies of analogous compounds.

Table 1: Potential C-H Functionalization Strategies and Expected Products

| Strategy | Catalyst/Reagents | Target C-H Position | Plausible Product Type |

|---|---|---|---|

| Allylic C-H Amination | Pd or Ir catalyst, Nitrogen source | C1 (Allylic) | Allylic Amine |

| Allylic C-H Alkylation | Pd or Ir catalyst, Carbon nucleophile | C1 (Allylic) | Substituted Alkene |

| Propargylic C-H Methenylation | Iron catalyst, Eschenmoser's salt | C7 (Propargylic) | Substituted Enyne |

It is important to note that the chloro-substituent at the C1 position may also influence the reactivity and regioselectivity of these C-H functionalization reactions, potentially acting as a leaving group in competing pathways. nih.gov

Other Significant Transformations (e.g., Oxidation, Reduction)

The conjugated enyne and allylic chloride functionalities within 1-chloro-6,6-dimethyl-2-hepten-4-yne allow for a variety of other significant transformations, notably oxidation and reduction reactions.

Oxidation:

The oxidation of enynes can be achieved using various reagents to yield different products. For instance, copper(I)-catalyzed oxidation in the presence of an appropriate oxidant could potentially lead to the formation of cyclopropane (B1198618) derivatives through an in-situ generated α-oxo copper carbene. acs.org The double bond in the enyne system is susceptible to epoxidation, while the alkyne can undergo oxidative cleavage or conversion to a diketone under strong oxidizing conditions. The allylic alcohol precursor to 1-chloro-6,6-dimethyl-2-hepten-4-yne can be oxidized to the corresponding enone using reagents like manganese dioxide or Swern oxidation conditions.

Reduction:

The reduction of the enyne system can be controlled to selectively reduce the alkyne or both the alkyne and alkene moieties. Catalytic hydrogenation using a standard catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) would likely lead to the complete reduction of both the double and triple bonds, yielding 1-chloro-6,6-dimethylheptane. lumenlearning.comopenstax.org

Selective reduction of the alkyne to a cis-alkene can be achieved using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). openstax.orglibretexts.orgkhanacademy.org This would result in the formation of (Z)-1-chloro-6,6-dimethyl-2,4-heptadiene. Conversely, reduction with sodium or lithium metal in liquid ammonia (B1221849) typically affords the trans-alkene, yielding (E)-1-chloro-6,6-dimethyl-2,4-heptadiene. openstax.org

Table 2: Predicted Products of Oxidation and Reduction Reactions

| Reaction Type | Reagents and Conditions | Functional Group Targeted | Predicted Major Product |

|---|---|---|---|

| Oxidation | m-CPBA | Alkene | 1-chloro-2,3-epoxy-6,6-dimethyl-4-heptyne |

| Oxidation | O₃, then DMS | Alkene | 5,5-dimethyl-3-hexynal |

| Reduction | H₂, Pd/C | Alkene and Alkyne | 1-chloro-6,6-dimethylheptane |

| Reduction | H₂, Lindlar's Catalyst | Alkyne | (Z)-1-chloro-6,6-dimethyl-2,4-heptadiene |

| Reduction | Na, NH₃ (l) | Alkyne | (E)-1-chloro-6,6-dimethyl-2,4-heptadiene |

Computational Chemistry and Theoretical Studies on Reaction Pathways

For enyne metathesis reactions, computational studies have helped to distinguish between "ene-then-yne" and "yne-then-ene" pathways, providing a deeper understanding of the catalytic cycle. wikipedia.org Such studies can predict the intermediates and transition states involved, including the formation of metallacyclobutene and metallacyclobutane intermediates. wikipedia.org

In the context of C-H functionalization, computational analysis can help predict the most favorable site of activation by comparing the energies of the transition states for allylic versus propargylic C-H bond cleavage. Furthermore, these studies can model the influence of the chloro-substituent on the electronic structure and reactivity of the molecule.

Theoretical studies on the cyclization of enynes have also been conducted, revealing the intricate electronic factors that govern these transformations. nih.gov These computational models can predict the feasibility of various cyclization pathways, such as [2+2] cycloadditions and cycloisomerizations, and the stability of the resulting cyclic products. acs.org

Table 3: Application of Computational Methods to Enyne Reactivity

| Computational Method | Area of Investigation | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidation of reaction pathways, transition state structures, and activation energies. |

| Intrinsic Reaction Coordinate (IRC) | Reaction Pathways | Mapping the minimum energy path connecting reactants, transition states, and products. |

| Natural Bond Orbital (NBO) Analysis | Electronic Structure | Understanding charge distribution and orbital interactions that influence reactivity. |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms. For 1-chloro-6,6-dimethyl-2-hepten-4-yne (B17981), which can exist as (E) and (Z) isomers due to the double bond, NMR is instrumental in assigning the correct stereochemistry.

¹H NMR and ¹³C NMR Analysis of Isomers

A publication titled "Synthesis and Characterization of Compounds Related to Terbinafine (B446) Hydrochloride" details the preparation of a mixture of (2E)- and (2Z)-1-chloro-6,6-dimethyl-2-hepten-4-yne and confirms their characterization using NMR spectroscopy. jchr.org Although the article does not explicitly report the numerical data in its main body, it alludes to supplementary files containing the spectral figures.

Based on established principles and data from analogous structures, the following table outlines the expected chemical shifts for the protons in both the (E) and (Z) isomers of 1-chloro-6,6-dimethyl-2-hepten-4-yne. The vinylic protons (H-2 and H-3) are particularly sensitive to the geometry of the double bond. The coupling constant (J-value) between these two protons is a definitive indicator of stereochemistry, with a larger coupling constant (typically >10 Hz) expected for the trans or (E) isomer and a smaller one (typically <10 Hz) for the cis or (Z) isomer.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for Isomers of 1-chloro-6,6-dimethyl-2-hepten-4-yne

| Proton | Predicted Chemical Shift (δ) - (E) Isomer | Predicted Chemical Shift (δ) - (Z) Isomer | Key Coupling Constants (J) |

| H-1 (-CH₂Cl) | ~4.1 | ~4.2 | J(H1, H2) ~ 5-7 Hz |

| H-2 (=CH-) | ~6.2 | ~6.1 | J(H2, H3) ~ 12-15 Hz (trans) |

| H-3 (=CH-) | ~5.8 | ~5.7 | J(H2, H3) ~ 7-10 Hz (cis) |

| H-7 (-(CH₃)₃) | ~1.2 | ~1.2 | - |

The ¹³C NMR spectrum further corroborates the structural assignment. The chemical shifts of the carbon atoms of the double bond (C-2 and C-3) and the methylene (B1212753) carbon bearing the chlorine atom (C-1) are expected to show slight differences between the (E) and (Z) isomers due to the different electronic and steric environments.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Isomers of 1-chloro-6,6-dimethyl-2-hepten-4-yne

| Carbon | Predicted Chemical Shift (δ) - (E) Isomer | Predicted Chemical Shift (δ) - (Z) Isomer |

| C-1 (-CH₂Cl) | ~45 | ~44 |

| C-2 (=CH-) | ~115 | ~114 |

| C-3 (=CH-) | ~140 | ~139 |

| C-4 (-C≡) | ~85 | ~85 |

| C-5 (≡C-) | ~95 | ~95 |

| C-6 (-C(CH₃)₃) | ~28 | ~28 |

| C-7 (-(CH₃)₃) | ~30 | ~30 |

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., Mass Spectrometry)

To unequivocally confirm the molecular structure and elemental composition of 1-chloro-6,6-dimethyl-2-hepten-4-yne, advanced spectroscopic techniques such as mass spectrometry (MS) are employed. Typically coupled with gas chromatography (GC-MS), this method provides information on the molecular weight and the fragmentation pattern of the molecule, which serves as a molecular fingerprint.

The molecular formula of 1-chloro-6,6-dimethyl-2-hepten-4-yne is C₉H₁₃Cl, corresponding to a molecular weight of approximately 156.65 g/mol . nih.govscbt.com The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 156. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion, with a characteristic [M+2]⁺ peak at m/z 158, approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

While a detailed experimental mass spectrum with fragmentation analysis for this specific compound is not widely published, predictable fragmentation pathways can be postulated. Common fragmentation would likely involve the loss of a chlorine atom, a methyl group, or the tert-butyl group. The observation of fragment ions corresponding to these losses would provide strong evidence for the proposed structure.

Table 3: Predicted Key Mass Spectrometry Fragments for 1-chloro-6,6-dimethyl-2-hepten-4-yne

| m/z | Possible Fragment |

| 156/158 | [C₉H₁₃Cl]⁺ (Molecular ion) |

| 141 | [C₉H₁₂Cl]⁺ (Loss of CH₃) |

| 121 | [C₉H₁₃]⁺ (Loss of Cl) |

| 99 | [C₅H₇Cl]⁺ (Loss of C₄H₉) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

The combination of detailed NMR analysis for stereochemical assignment and mass spectrometry for molecular weight and fragmentation confirmation provides a robust and comprehensive spectroscopic characterization of 1-chloro-6,6-dimethyl-2-hepten-4-yne, ensuring its identity and purity for its intended applications.

Applications in Advanced Organic Synthesis

Utilization as a Synthetic Intermediate for Complex Molecules

1-chloro-6,6-dimethyl-2-hepten-4-yne (B17981) serves as a strategic building block for the synthesis of elaborate organic molecules, extending beyond its primary use in pharmaceutical manufacturing. Its value lies in the enyne (a system containing both a double and a triple carbon-carbon bond) functionality, which is a precursor for a variety of chemical transformations. The presence of a reactive allylic chloride group allows for facile nucleophilic substitution reactions, enabling the introduction of diverse molecular fragments. chemicalbook.com

Chemists utilize this intermediate to construct complex carbon skeletons essential for creating new pharmaceuticals and agrochemicals. The distinct reactivity of the alkene, alkyne, and chloro-substituent allows for sequential and controlled modifications, making it a valuable tool in multi-step synthetic pathways. chemicalbook.com

Role in the Synthesis of Pharmaceutical Intermediates

The most significant application of 1-chloro-6,6-dimethyl-2-hepten-4-yne is in the pharmaceutical industry, where it functions as a crucial intermediate. chemicalbook.comnbinno.comnbinno.com

1-chloro-6,6-dimethyl-2-hepten-4-yne is an indispensable precursor in the industrial synthesis of Terbinafine (B446) hydrochloride, a widely used allylamine (B125299) antifungal agent. nbinno.comjustia.comchemicalbook.com Terbinafine's chemical structure is (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine, and its synthesis is critically dependent on the reaction with this chlorinated enyne. cas.org

The core synthetic step involves the coupling of 1-chloro-6,6-dimethyl-2-hepten-4-yne with N-methyl-1-naphthalenemethylamine. justia.comgoogle.com This reaction is a nucleophilic substitution where the secondary amine displaces the chloride ion to form the terbinafine base. The reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid generated during the reaction. google.comgoogle.com

Several patented methods detail the specific conditions for this transformation, highlighting its industrial importance. For instance, one process involves reacting the two key intermediates in a mixture of dimethylformamide and water with sodium carbonate as the base. google.com Another approach utilizes a basic aqueous medium for the reaction. justia.com The trans-isomer of 1-chloro-6,6-dimethyl-2-hepten-4-yne is specifically required to produce the biologically active (E)-isomer of terbinafine. justia.comgoogle.com

| Reactants | Solvent System | Base | Temperature | Reference |

|---|---|---|---|---|

| 1-chloro-6,6-dimethyl-2-hepten-4-yne & N-methyl-1-naphthalene methylamine (B109427) hydrochloride | Dimethylformamide / Water | Sodium Carbonate | 11-14 °C, then heated to 55-60 °C | google.com |

| 1-chloro-6,6-dimethyl-2-hepten-4-yne & N-methyl-1-naphthylmethyl amine | Aqueous Medium | Inorganic Base | Not specified | justia.com |

| 1-chloro-6,6-dimethyl-2-hepten-4-yne, Monomethylamine & 1-chloromethyl naphthalene (B1677914) (One-Pot) | Purified Water | Potassium Carbonate or Sodium Carbonate | 15 °C | google.com |

The (Z)-isomer of 1-chloro-6,6-dimethyl-2-hepten-4-yne is considered a byproduct in the synthesis of Terbinafine Hydrochloride. The purity of the initial chlorinated intermediate is crucial, as impurities can carry through to the final active pharmaceutical ingredient. googleapis.com

Beyond its role in terbinafine synthesis, 1-chloro-6,6-dimethyl-2-hepten-4-yne is a precursor for creating quaternary ammonium (B1175870) salts. These compounds are synthesized by reacting the chlorinated hydrocarbon with a tertiary amine. The nitrogen atom of the amine acts as a nucleophile, displacing the chloride to form a new carbon-nitrogen bond and resulting in a positively charged quaternary ammonium cation with a chloride counter-ion.

An example of such a derivative is (6,6-dimethyl-2-hepten-4-ynyl)trimethylammonium chloride, which has been noted for its use in hydrocarbonylation reactions. The synthesis of these salts demonstrates the versatility of the chloro-group in the parent molecule for constructing new chemical entities with distinct properties and applications.

Development of Functionalized Enyne Derivatives

The chemical structure of 1-chloro-6,6-dimethyl-2-hepten-4-yne allows for the development of a range of functionalized enyne derivatives. The synthesis of terbinafine is itself an example of creating a highly functionalized N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-alpha-substituted amine.

Research has shown that derivatives of this core structure exhibit biological activity. For example, various N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-alpha-substituted amines have demonstrated activity against pathogenic fungi such as Candida albicans and Trichophyton rubrum. This suggests that the 6,6-dimethyl-2-hepten-4-yne scaffold is a valuable pharmacophore for developing new antifungal agents. The synthesis of these derivatives relies on the same fundamental reactivity—nucleophilic substitution at the C1 position—that makes the parent compound a key intermediate for terbinafine. justia.comgoogle.com

Future Research Directions and Unexplored Reactivity

Development of Novel Stereoselective Transformations

Future research could focus on developing new and even more efficient stereoselective methods for the synthesis of (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne. mdpi.comnih.gov This includes the exploration of novel catalytic systems that can provide higher stereoselectivity under milder conditions, further reducing the environmental impact of its production. The development of stereodivergent syntheses, allowing access to either the (E) or (Z) isomer with high selectivity, would also be of significant interest for exploring structure-activity relationships of its derivatives.

Green Chemistry Approaches in Halogenated Enyne Synthesis

Applying the principles of green chemistry to the synthesis of halogenated enynes is a crucial future direction. nih.govacs.orgmdpi.com This involves the use of more environmentally benign solvents, catalysts, and reagents. For instance, developing catalytic systems that can utilize greener solvents or even operate under solvent-free conditions would be a significant advancement. Furthermore, improving the atom economy of the synthetic routes by minimizing waste generation is a key goal. orscience.ru

Expansion of Applications in Diverse Chemical Fields

Beyond its role in Terbinafine (B446) synthesis, there is potential to expand the applications of 1-chloro-6,6-dimethyl-2-hepten-4-yne (B17981) and other halogenated enynes into other areas of chemical research. researchgate.net This could include their use as building blocks for other biologically active molecules, such as other pharmaceuticals or agrochemicals. The unique electronic and structural properties of the enyne moiety could also be exploited in the design of novel functional materials, such as organic electronic materials or specialty polymers with tailored properties. nih.govnih.gov Further investigation into the diverse reactivity of the enyne system could unveil new and valuable chemical transformations. nih.gov

Q & A

Basic Research Questions

Structural Confirmation Techniques Q: What analytical methods are most effective for confirming the molecular structure of 1-chloro-6,6-dimethyl-2-hepten-4-yne, and how should they be systematically applied? A: A multi-technique approach is essential. Use ¹H/¹³C NMR to map proton and carbon environments, IR spectroscopy to detect functional groups (e.g., alkyne C≡C stretch at ~2100–2260 cm⁻¹), and mass spectrometry for molecular weight validation. For stereochemical clarity, single-crystal X-ray diffraction is definitive if crystals are obtainable . Ambiguities in NMR signals can be resolved using 2D techniques (COSY, HSQC, HMBC). Cross-referencing with DFT-predicted chemical shifts (e.g., B3LYP/6-31G*) enhances reliability .

Safety Protocols in Handling Q: What specific safety measures must be implemented when handling 1-chloro-6,6-dimethyl-2-hepten-4-yne to mitigate toxicity risks? A: Conduct all operations in a fume hood to prevent inhalation. Use nitrile gloves and chemical-resistant lab coats to avoid dermal contact. For emergencies:

- Skin/eye exposure: Flush with water for ≥15 minutes.

- Ingestion: Administer activated charcoal (if conscious). Store at -20°C in airtight containers to reduce volatility and degradation . Regular safety audits and SDS compliance training are mandatory.

Synthetic Route Optimization Q: How can researchers optimize synthetic routes for 1-chloro-6,6-dimethyl-2-hepten-4-yne to improve yield and purity? A: Apply Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity. For example:

- Pd-catalyzed alkyne insertion followed by chlorination with N-chlorosuccinimide (NCS) under inert atmosphere. Monitor progress via TLC/GC-MS . Purify via fractional distillation or preparative HPLC (>98% purity). Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .

Advanced Research Questions

Computational Reactivity Prediction Q: What computational approaches are suitable for predicting the reactivity of the chloro and alkyne moieties in 1-chloro-6,6-dimethyl-2-hepten-4-yne? A: Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Transition state analysis (TSA) using QM/MM methods evaluates activation energies for substitution or addition reactions. QSPR models correlate structural descriptors (e.g., Hammett σ constants) with experimental data .

Resolving Spectroscopic Contradictions Q: How should researchers address discrepancies between experimental and theoretical spectroscopic data during structural analysis? A: Follow a multi-technique validation protocol :

- Verify instrument calibration and sample purity .

- Compare NMR data with DFT-GIAO-predicted shifts and IR with simulated vibrational spectra .

- Use X-ray crystallography for absolute configuration. Model solvent effects and tautomerism computationally. Collaborate with crystallography experts for ambiguous cases .

Steric Effects on Reactivity Q: How do the dimethyl groups at position 6 influence the steric environment and reaction pathways of 1-chloro-6,6-dimethyl-2-hepten-4-yne? A: The bulky dimethyl groups create steric hindrance, reducing accessibility to reactive sites. Use molecular mechanics simulations (e.g., MMFF94) to quantify steric maps. Experimentally, compare reaction rates with/without substituents via kinetic isotope effects or competitive inhibition studies . Adjust solvent polarity or use bulky catalysts (e.g., Pt/C) to mitigate hindrance .

Degradation Pathway Analysis Q: What methodologies are effective in identifying degradation products and pathways of 1-chloro-6,6-dimethyl-2-hepten-4-yne under varying conditions? A: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-HRMS monitoring. Perform forced degradation (acid/base/oxidative stress) to identify labile sites. Use isotopic labeling (e.g., ¹³C at the chloro group) to trace bond cleavage. Model pathways via computational tools like EAWAG-BBD .

Regioselectivity in Derivative Synthesis Q: How can regioselectivity be controlled when synthesizing derivatives of 1-chloro-6,6-dimethyl-2-hepten-4-yne? A: Employ directing groups (e.g., boronate esters) to orient alkyne reactivity. Transition metal catalysts (e.g., Au(I)) promote selective additions. Adjust solvent polarity (e.g., DMF for polar transition states) and use temperature gradients to shift selectivity. Assess kinetic vs. thermodynamic control via time-resolved spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.